![molecular formula C12H10N2O2 B11886411 [2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)
[2,2'-Bipyridin]-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2’-Bipyridin]-3-yl acetate is an organic compound derived from 2,2’-bipyridine, a well-known ligand in coordination chemistry. This compound features an acetate group attached to the 3-position of the bipyridine ring, which can influence its chemical properties and reactivity. 2,2’-Bipyridine itself is celebrated for its ability to form stable complexes with various metal ions, making it a valuable tool in both analytical and synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-3-yl acetate typically involves the acetylation of 2,2’-bipyridine. One common method is to react 2,2’-bipyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
[2,2’-Bipyridin]-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form carboxylic acids.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetate group typically yields carboxylic acids, while reduction of the bipyridine ring can produce dihydrobipyridine derivatives .
科学的研究の応用
[2,2’-Bipyridin]-3-yl acetate has a wide range of applications in scientific research:
作用機序
The mechanism by which [2,2’-Bipyridin]-3-yl acetate exerts its effects is largely dependent on its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with metals. This coordination can influence the reactivity and stability of the metal center, thereby affecting the overall chemical behavior of the complex. The acetate group can also participate in hydrogen bonding and other interactions, further modulating the compound’s properties .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: The parent compound, widely used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative, known for its structural rigidity and use in materials chemistry.
3,3’-Bipyridine: Used in the synthesis of pigments and coordination polymers.
Uniqueness
What sets [2,2’-Bipyridin]-3-yl acetate apart is the presence of the acetate group at the 3-position, which can significantly alter its chemical reactivity and coordination behavior compared to other bipyridine derivatives. This unique structure allows for specific interactions and applications that are not possible with other bipyridine compounds .
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
(2-pyridin-2-ylpyridin-3-yl) acetate |
InChI |
InChI=1S/C12H10N2O2/c1-9(15)16-11-6-4-8-14-12(11)10-5-2-3-7-13-10/h2-8H,1H3 |
InChIキー |
GGPKPRWPUSDKJN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(N=CC=C1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


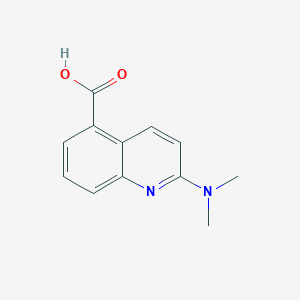
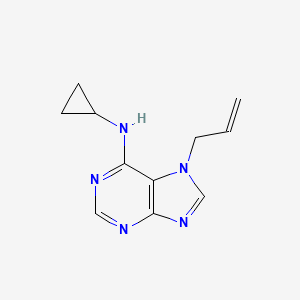
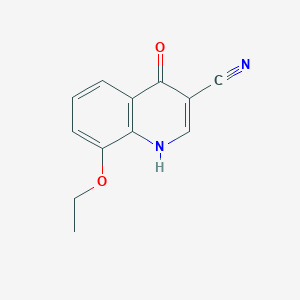
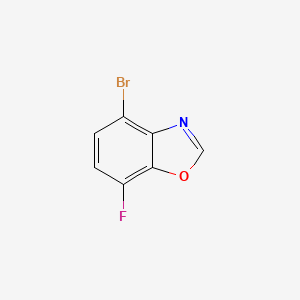
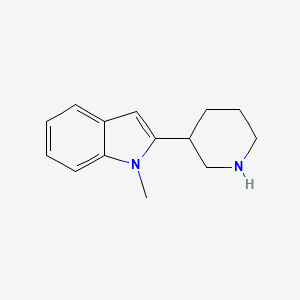

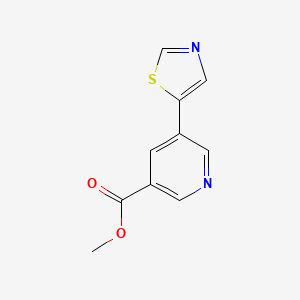
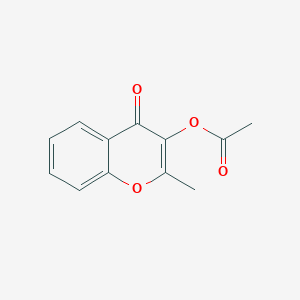
![2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B11886401.png)
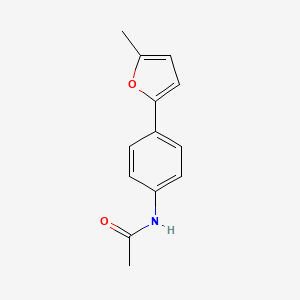
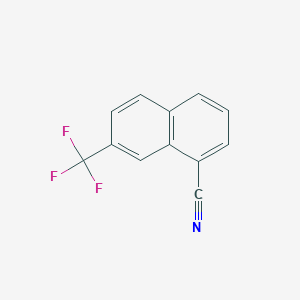
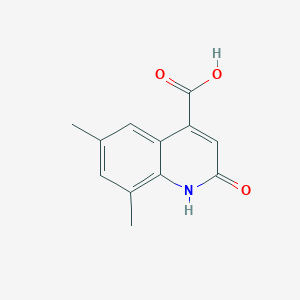
![5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11886434.png)

